![molecular formula C13H16N2OS B2867726 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 377061-87-5](/img/structure/B2867726.png)
2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Overview
Description
“2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide” is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one specific method, under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally related to 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, have been studied for their corrosion inhibiting properties. One study focused on their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors were found to offer significant protection against corrosion, likely due to their ability to adsorb onto the steel surface through both physical and chemical interactions (Hu et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Benzothiazole derivatives have demonstrated notable antimicrobial, anti-inflammatory, and psychotropic activities in various studies. The compounds exhibited marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines. Some synthesized benzothiazole compounds showed promising antimicrobial actions as well, highlighting their potential in medicinal chemistry (Zablotskaya et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the mycobacterium .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as compromised cell wall integrity and increased susceptibility to other drugs .
Result of Action
The primary result of the compound’s action is the inhibition of mycobacterial growth . By targeting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the mycobacterial cell wall, leading to cell death . This makes it a potential candidate for the treatment of tuberculosis .
properties
IUPAC Name |
2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-8-5-6-9-10(7-8)17-12(14-9)15-11(16)13(2,3)4/h5-7H,1-4H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSOSKRBXNHEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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